![molecular formula C8H6BrNO3 B1376124 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid CAS No. 1211597-12-4](/img/structure/B1376124.png)

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

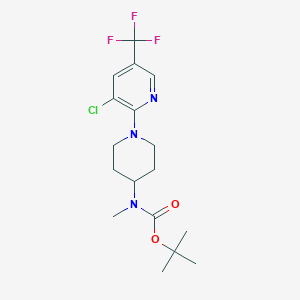

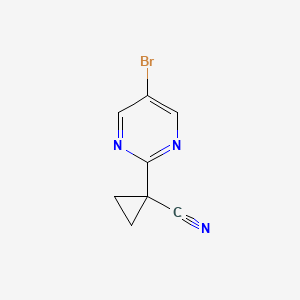

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3 . It has an average mass of 244.042 Da and a monoisotopic mass of 242.953094 Da . The compound contains a total of 20 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid consists of a five-membered oxazole ring fused with a six-membered benzene ring . The oxazole ring carries a bromine atom at the 7th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

The predicted boiling point of the compound is 421.3±37.0 °C, and its predicted density is 1.886±0.06 g/cm3 . The predicted pKa value, which indicates the acidity of the compound, is 1.50±0.10 .Scientific Research Applications

Synthesis of 1,3-Oxazoles

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid: is a valuable precursor in the synthesis of 1,3-oxazoles , a class of heterocyclic compounds. These compounds have diverse applications, including use as building blocks in pharmaceuticals and agrochemicals . The bromine atom on the oxazole ring can undergo palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. It can be used to introduce the oxazole ring into more complex molecules. The oxazole ring is a common motif in many biologically active compounds, and its incorporation can enhance the pharmacological properties of a drug .

Medicinal Chemistry

In medicinal chemistry, 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is used as a starting material for the synthesis of potential therapeutic agents. Its structure is amenable to modification, allowing researchers to derive a variety of compounds with potential activity against various diseases .

Material Science Applications

The oxazole derivatives synthesized from this compound can be used in material science. They can contribute to the development of new materials with specific optical or electronic properties, which are useful in creating advanced technologies .

Catalysis

The compound can act as a ligand for catalysts used in various chemical reactions. Its ability to coordinate to metals can be exploited to create catalysts that facilitate reactions such as carbon-carbon bond formation, which is a fundamental transformation in chemistry .

Environmental Chemistry

In environmental chemistry, derivatives of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid can be studied for their potential use in the degradation of pollutants. The oxazole ring might interact with environmental contaminants, leading to their breakdown and neutralization .

properties

IUPAC Name |

7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPKVWYMVJLHDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856256 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | |

CAS RN |

1211597-12-4 |

Source

|

| Record name | 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)

![tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate](/img/structure/B1376056.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![5-Bromo-3-methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1376063.png)